molecular formula C14H11Cl2N3O B11105170 4-amino-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide

4-amino-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide

Cat. No.: B11105170
M. Wt: 308.2 g/mol
InChI Key: BQCNMTNAKVVGMN-QGMBQPNBSA-N
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Description

4-amino-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide is a hydrazone derivative known for its significant pharmacological and biological activities. Hydrazones, characterized by the presence of the –N–N=CH- pharmacophore structure, exhibit various biological effects such as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antioxidant properties .

Preparation Methods

The synthesis of 4-amino-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide typically involves the condensation of 4-aminobenzohydrazide with 2,6-dichlorobenzaldehyde. The reaction is carried out in an anhydrous ethanol solution, often in the presence of an acid catalyst like acetic acid. The mixture is stirred at room temperature and then heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-amino-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydrazone groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, making it a candidate for studies on antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating diseases like cancer, diabetes, and infections.

    Industry: The compound is used in the development of sensors, supramolecular switches, and metal structures.

Mechanism of Action

The mechanism of action of 4-amino-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide involves its interaction with molecular targets through its hydrazone group. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

4-amino-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives such as:

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

4-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11Cl2N3O/c15-12-2-1-3-13(16)11(12)8-18-19-14(20)9-4-6-10(17)7-5-9/h1-8H,17H2,(H,19,20)/b18-8+

InChI Key

BQCNMTNAKVVGMN-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)N)Cl

Origin of Product

United States

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